(E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Potential
Some derivatives of benzo[b]thiophene, similar in structure to the compound , have been synthesized to create dual antidepressant drugs. These derivatives show promising affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating potential use as antidepressants (Orus et al., 2002).
Synthesis and PPAR Agonist Properties
The compound 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, closely related to the compound , has been synthesized as a potent PPARpan agonist (Guo et al., 2006).
Development of PET Radioligands
Arylpiperazinylthioalkyl derivatives, which include structural elements similar to the compound , have been developed as new PET radioligands for imaging of 5-HT1AR (Gao et al., 2012).
Antimicrobial Properties
Compounds containing 1,3-thiazole or 1,3-thiazolidin moieties, structurally related to the compound , have shown significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).
Anti-Ischemic Activity
Cinnamide derivatives, closely related to the compound , have been synthesized and evaluated for anti-ischemic activity. They show potential for neuroprotection and treatment of cerebral infarction (Zhong et al., 2018).
Properties
IUPAC Name |
(E)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-27-18-6-4-17(5-7-18)20-16-29-21(23-20)15-24-10-12-25(13-11-24)22(26)9-8-19-3-2-14-28-19/h2-9,14,16H,10-13,15H2,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJZQRJWEBTALR-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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